molecular formula C6H3BrClNO B581292 6-Bromo-2-chloronicotinaldehyde CAS No. 1125410-08-3

6-Bromo-2-chloronicotinaldehyde

Cat. No. B581292
M. Wt: 220.45
InChI Key: SVKNHWDBCZRAOC-UHFFFAOYSA-N
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Patent
US09243002B2

Procedure details

To a solution of 6-bromo-2-chloronicotinaldehyde (5.40 g, 24.50 mmol) in THF (30 ml) and MeOH (10.0 ml) at 0° C. was added NaBH4 (0.927 g, 24.50 mmol). The mixture was stirred at 0° C. for 2 h. Saturated NH4Cl (50 ml) was added and the mixture extracted with ethyl acetate, dried over (Na2SO4), filtered and concentrated in vacuo to give (6-bromo-2-chloropyridin-3-yl)methanol (5.50 mg, yield: 101%). MS (M+H)+: 224.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.927 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([Cl:10])[N:3]=1.[BH4-].[Na+].[NH4+].[Cl-]>C1COCC1.CO>[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([CH2:6][OH:7])=[CH:8][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
BrC1=NC(=C(C=O)C=C1)Cl
Name
Quantity
0.927 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 mg
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.